molecular formula C13H13ClN2O B15294146 2-Amine-3-Chloro p-Anisidine

2-Amine-3-Chloro p-Anisidine

Cat. No.: B15294146
M. Wt: 248.71 g/mol
InChI Key: CXBIHIAMQXURBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amine-3-Chloro p-Anisidine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amine group (-NH2) and a chlorine atom (-Cl) attached to an anisidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amine-3-Chloro p-Anisidine typically involves the chlorination of p-Anisidine followed by amination. One common method is the reaction of p-Anisidine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amine-3-Chloro p-Anisidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amine-3-Chloro p-Anisidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amine-3-Chloro p-Anisidine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    p-Anisidine: Lacks the chlorine atom and has different reactivity and properties.

    3-Chloroaniline: Similar structure but lacks the methoxy group (-OCH3) present in 2-Amine-3-Chloro p-Anisidine.

    2-Chloroaniline: Similar structure but lacks the methoxy group and has different substitution patterns.

Uniqueness

This compound is unique due to the presence of both the amine and chlorine functional groups on the anisidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

3-chloro-1-N-(4-methoxyphenyl)benzene-1,2-diamine

InChI

InChI=1S/C13H13ClN2O/c1-17-10-7-5-9(6-8-10)16-12-4-2-3-11(14)13(12)15/h2-8,16H,15H2,1H3

InChI Key

CXBIHIAMQXURBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.